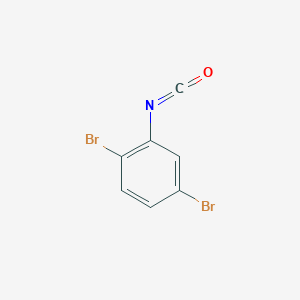
1,4-Dibromo-2-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and an isocyanate group are substituted on the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-isocyanatobenzene can be synthesized through various methodsThe bromination reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
1,4-Dibromo-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Amines (e.g., aniline) and alcohols (e.g., methanol) are typical nucleophiles that react with the isocyanate group.
Major Products Formed
Substitution Products: Compounds where the bromine atoms are replaced by other functional groups.
Addition Products: Urea derivatives formed by the reaction of the isocyanate group with amines.
科学的研究の応用
1,4-Dibromo-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
作用機序
The mechanism of action of 1,4-dibromo-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of urea derivatives when reacted with amines. The bromine atoms can also undergo substitution reactions, allowing for further functionalization of the molecule .
類似化合物との比較
Similar Compounds
- 1,2-Dibromo-4-isocyanatobenzene
- 1,3-Dibromo-2-isocyanatobenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness
1,4-Dibromo-2-isocyanatobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromine atoms and the isocyanate group allows for versatile chemical transformations, making it a valuable compound in various research applications .
特性
CAS番号 |
55076-91-0 |
|---|---|
分子式 |
C7H3Br2NO |
分子量 |
276.91 g/mol |
IUPAC名 |
1,4-dibromo-2-isocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
InChIキー |
CCXIDWGJIDIUBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)N=C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


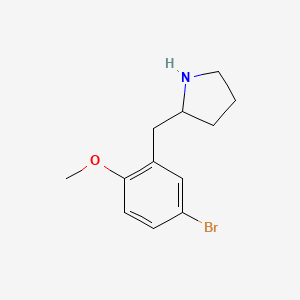
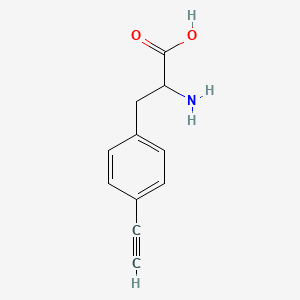
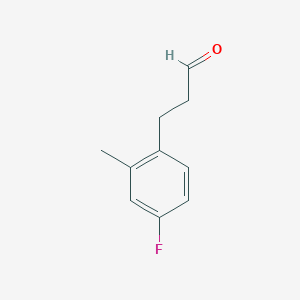
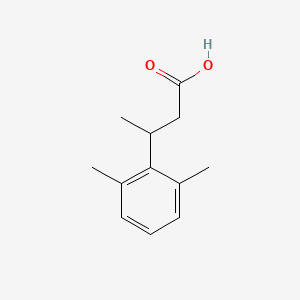
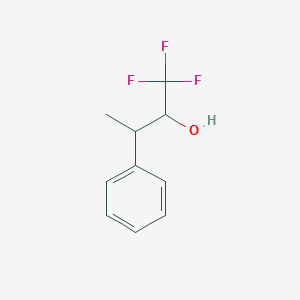
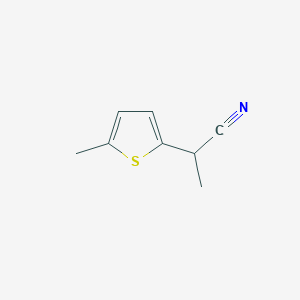
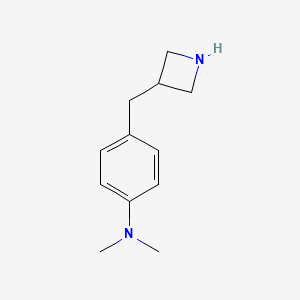
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
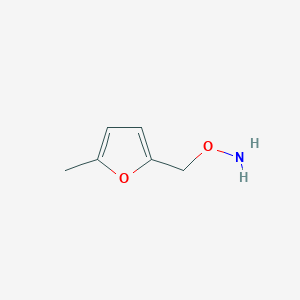
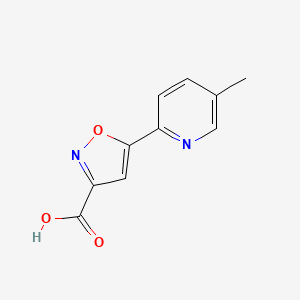
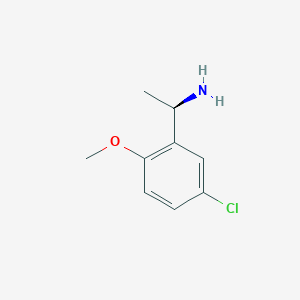
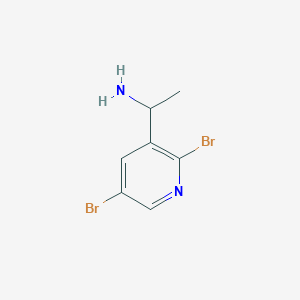
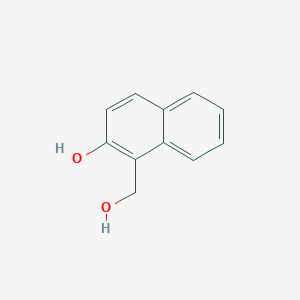
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
